3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid
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Overview
Description
3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a compound that features both an indole and an oxadiazole ring system. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties . The oxadiazole ring is also a significant pharmacophore in medicinal chemistry, contributing to the compound’s potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid typically involves the construction of the indole and oxadiazole rings followed by their coupling. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow chemistry may be employed to enhance the scalability and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form amino derivatives.
Substitution: Both the indole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-dione derivatives, while reduction of the oxadiazole ring can produce amino derivatives .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.
Medicine: As a potential therapeutic agent for treating various diseases.
Industry: In the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The oxadiazole ring can enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets .
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxadiazole: Shares the indole and oxadiazole rings but lacks the propanoic acid moiety.
Indole-3-acetic acid: Contains the indole ring and a carboxylic acid group but lacks the oxadiazole ring
Uniqueness
3-(3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is unique due to the combination of the indole and oxadiazole rings with a propanoic acid moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12(18)4-3-11-15-13(16-19-11)9-1-2-10-8(7-9)5-6-14-10/h1-2,5-7,14H,3-4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSDAGVIDWQODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C3=NOC(=N3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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